molecular formula C6H10BrNO B14337575 Propionamide, N-(2-bromoallyl)- CAS No. 102128-86-9

Propionamide, N-(2-bromoallyl)-

Cat. No.: B14337575
CAS No.: 102128-86-9
M. Wt: 192.05 g/mol
InChI Key: WWZPICKFNYFROH-UHFFFAOYSA-N
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Description

Propionamide, N-(2-bromoallyl)- is an organic compound with the molecular formula C6H10BrNO It is a derivative of propionamide where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(2-bromoallyl)- typically involves the reaction of propionamide with 2,3-dibromopropene. The process is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like ether, and the product is purified through distillation under reduced pressure to avoid polymerization .

Industrial Production Methods

While specific industrial production methods for Propionamide, N-(2-bromoallyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(2-bromoallyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in the synthesis of oxazolidin-2-ones.

    Sodium Hydroxide: Employed as a base in substitution reactions.

    Organic Solvents: Such as ether, used to dissolve reactants and facilitate reactions.

Major Products Formed

    Oxazolidin-2-ones: Formed through copper-catalyzed cascade reactions.

    Various Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Propionamide, N-(2-bromoallyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propionamide, N-(2-bromoallyl)- involves its interaction with various molecular targets. The bromine atom in the 2-bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, which further modify its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

    Propionamide: The parent compound without the 2-bromoallyl group.

    N-(2-Bromoallyl)ethylamine: A similar compound where the propionamide group is replaced by an ethylamine group.

Uniqueness

This group allows the compound to participate in a wider range of chemical reactions compared to its parent compound, propionamide .

Properties

CAS No.

102128-86-9

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)propanamide

InChI

InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9)

InChI Key

WWZPICKFNYFROH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(=C)Br

Origin of Product

United States

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